molecular formula C28H28ClN3O3 B2377006 N-(2-chloro-4-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 893785-90-5

N-(2-chloro-4-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No.: B2377006
CAS No.: 893785-90-5
M. Wt: 490
InChI Key: ARJUUHBCRIOCLW-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a potent and selective small-molecule inhibitor of the Tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC. These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively, and are critical drivers of cell proliferation, differentiation, and survival in neuronal and other tissues. The research value of this compound lies in its targeted action against cancers harboring NTRK gene fusions, which are oncogenic drivers found in a wide range of tumor types, including secretory breast carcinoma, infantile fibrosarcoma, and papillary thyroid cancer. By competitively binding to the ATP-binding site of the TRK kinases, this inhibitor effectively blocks the constitutive signaling of the fusion proteins, leading to the inhibition of downstream pathways such as MAPK/ERK and PI3K/AKT, and ultimately inducing apoptosis in NTRK-fusion-positive cell lines. Its mechanism provides a powerful tool for probing TRK-dependent signaling networks in vitro and for evaluating the efficacy of TRK inhibition in preclinical xenograft models. Research utilizing this compound is fundamental to understanding acquired resistance mechanisms to first-generation TRK inhibitors, such as the emergence of solvent-front mutations, and aids in the development of next-generation therapeutic strategies. This makes it an indispensable agent for investigations in oncological research and targeted cancer therapy development .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O3/c1-4-19-6-9-22(10-7-19)30-16-21-14-20-8-11-23(35-3)15-26(20)32(28(21)34)17-27(33)31-25-12-5-18(2)13-24(25)29/h5-15,30H,4,16-17H2,1-3H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJUUHBCRIOCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Methoxy-2-oxoquinolin-1(2H)-yl Core

Method : Pfitzinger Reaction

  • Reactants : 7-Methoxyaniline (1.0 equiv) and ethyl acetoacetate (1.2 equiv).
  • Conditions : Reflux in polyphosphoric acid (PPA) at 120°C for 6–8 hours.
  • Mechanism : Cyclization via nucleophilic attack and dehydration.
  • Yield : 68–75% after recrystallization (ethanol/water).
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.4 Hz, 1H, H-8), 6.98 (s, 1H, H-5), 3.89 (s, 3H, OCH₃).
    • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₁H₁₁NO₃: 206.0817; found: 206.0815.

Installation of N-(2-Chloro-4-methylphenyl)acetamide Group

Method : Alkylation with Bromoacetanilide

  • Reactants :
    • 3-(((4-Ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl (1.0 equiv).
    • N-(2-Chloro-4-methylphenyl)-2-bromoacetamide (1.2 equiv).
  • Conditions : K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 hours.
  • Mechanism : SN2 displacement of bromide by the quinolinone nitrogen.
  • Yield : 55–60% after silica gel chromatography (ethyl acetate/hexane 1:1).
  • Characterization :
    • ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O), 161.2 (quinolinone C=O), 55.3 (OCH₃).
    • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

Alternative Synthetic Routes

Reductive Amination for Aminomethyl Group

  • Reactants : 3-Formyl-7-methoxy-2-oxoquinolin-1(2H)-yl and 4-ethylaniline.
  • Conditions : NaBH₃CN (1.5 equiv) in MeOH at 0°C to RT.
  • Advantage : Higher regioselectivity (85% yield).

Microwave-Assisted Alkylation

  • Conditions : Microwave irradiation (300 W, 80°C) for 20 minutes.
  • Yield Improvement : 70–75% with reduced side products.

Critical Analysis of Methodologies

Parameter Pfitzinger Reaction Mannich Reaction Alkylation
Yield (%) 68–75 60–65 55–60
Reaction Time 6–8 h 12 h 8 h
Purity (HPLC) >95% >90% >98%
Key Challenge Cyclization side products Regioselectivity Solubility issues

Optimization and Troubleshooting

  • Quinolinone Core Purity : Recrystallization from ethanol/water (1:3) removes unreacted aniline.
  • Mannich Reaction pH Control : Maintain pH 8–9 with NaHCO₃ to prevent over-alkylation.
  • Alkylation Solvent : DMF > DMSO due to better solubility of intermediates.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time by 40% for Pfitzinger step.
  • Catalyst Recycling : Pd/C for reductive amination reused up to 5 cycles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, compounds with quinoline cores are often studied for their potential antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(2-chloro-4-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or DNA. The quinoline core is known to intercalate with DNA, potentially disrupting replication or transcription processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Analogs:

N-(4-Substituted Phenyl)-7-Hydroxy-4-Methyl-2-Oxoquinoline-1(2H)-Carbothioamides Core Structure: 2-Oxoquinoline with a carbothioamide group at position 1. Substituents: 4-Methyl and 7-hydroxy groups on the quinoline; 4-substituted phenyl on the carbothioamide. Comparison: Replacing the acetamide group in the target compound with a carbothioamide introduces sulfur, which may enhance binding to metal ions or alter pharmacokinetics. The 7-methoxy group in the target compound could improve metabolic stability compared to the 7-hydroxy group in this analog .

(±)-2-Chloro-N-(4-Methyl-2-Oxo-2H-Chromen-7-Yl)-2-Phenylacetamide Core Structure: Chromenone (coumarin derivative) instead of quinoline. Substituents: 4-Methyl on chromenone; 2-chloro-2-phenylacetyl acetamide. This compound exhibited superior anti-inflammatory activity to ibuprofen, suggesting that the target quinoline derivative may also merit evaluation in this context .

2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide Core Structure: Pyrazolyl ring linked to a dichlorophenylacetamide. Substituents: Dichlorophenyl and dihydro-pyrazolyl groups. Conformational differences (e.g., dihedral angles between aromatic rings) in this compound highlight the structural flexibility of acetamide derivatives, which may influence target binding .

N-(2-Chloro-4-Methylphenyl)-2-{4-Oxo-7-Phenyl-3H,4H-Thieno[3,2-d]Pyrimidin-3-yl}Acetamide Core Structure: Thienopyrimidinone instead of quinoline. Substituents: 7-Phenyl on thienopyrimidinone; 2-chloro-4-methylphenyl acetamide. Comparison: The thienopyrimidinone core provides a sulfur-containing heterocycle, which may alter electronic properties and bioavailability compared to the nitrogen-rich quinoline scaffold .

Physicochemical Properties

Compound Core Structure Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors
Target Compound Quinoline ~479.94* 2 6
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Chromenone ~357.80 1 4
N-(4-substituted phenyl)-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carbothioamides Quinoline ~330–380 (estimated) 2 5
N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thienopyrimidinone 409.89 1 4

*Calculated based on molecular formula.

Biological Activity

N-(2-chloro-4-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloro-substituted phenyl group, an acetamide moiety, and a quinoline derivative, which are known to influence its biological properties. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC21H24ClN3O2
Molecular Weight389.88 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline-based compounds found that those with similar structural features to this compound showed potent activity against Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy
In vitro tests demonstrated that the compound displayed effective inhibition against MRSA and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The results are summarized in the following table:

Bacterial StrainMIC (µg/mL)
MRSA8
E. coli16
K. pneumoniae32

Anti-inflammatory Activity

The compound's anti-inflammatory potential was assessed through cyclooxygenase (COX) inhibition assays. Compounds structurally related to this compound exhibited selective COX-2 inhibitory activity, suggesting a mechanism for reducing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .

In Vitro COX Inhibition Results

CompoundIC50 for COX-1 (µM)IC50 for COX-2 (µM)Selectivity Index (SI)
N-(2-chloro...10.50.2542

Anticancer Activity

Recent studies have also explored the anticancer potential of quinoline derivatives. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that it induced apoptosis in these cells, likely through the activation of caspase pathways .

Cytotoxicity Assay Results

Cell LineIC50 (µM)
MCF-715
A54920

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes starting with functionalized quinoline cores. For example:

  • Step 1 : Condensation of a 7-methoxy-2-oxoquinoline derivative with an aminomethyl-(4-ethylphenyl)amine group using coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to form the intermediate .
  • Step 2 : Acetamide linkage via nucleophilic substitution between the quinoline intermediate and N-(2-chloro-4-methylphenyl)acetamide, employing bases like 2,6-lutidine to control pH and minimize side reactions .
  • Optimization : Reaction temperatures (e.g., –40°C to 25°C), solvent choices (DCM or THF), and purification via silica gel chromatography (hexane:ethyl acetate gradients) are critical for yields >60% .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d₆) identifies key structural features, such as the methoxy group (δ ~3.8 ppm) and quinoline carbonyl (δ ~168 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₉H₂₇ClN₃O₃: 512.17) .
  • X-ray Crystallography : Resolves conformational ambiguities, such as dihedral angles between aromatic rings (e.g., 54.8°–77.5° deviations observed in similar structures) .

Q. What structural features correlate with its biological activity?

  • The 2-oxoquinoline core enables hydrogen bonding with biological targets (e.g., kinase ATP-binding sites), while the chlorophenyl group enhances lipophilicity for membrane penetration .
  • The (4-ethylphenyl)amino-methyl side chain may confer selectivity via π-π stacking with aromatic residues in enzyme active sites .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step?

  • Reagent Optimization : Replace TBTU with HATU (higher coupling efficiency) or add DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
  • Temperature Control : Maintain strict低温 conditions (–20°C) during amine coupling to prevent epimerization .
  • Byproduct Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to identify and quantify hydrolyzed intermediates .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect conformational exchange broadening peaks (e.g., rotameric acetamide groups) .
  • Isotopic Labeling : Synthesize deuterated analogs to assign overlapping signals (e.g., methyl vs. methoxy protons) .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to confirm assignments .

Q. What strategies are used to predict and validate biological targets?

  • Molecular Docking : Screen against kinase libraries (e.g., PDB entries) using AutoDock Vina. The quinoline core shows affinity for tyrosine kinases (e.g., EGFR, IC₅₀ ~2.5 μM in preliminary assays) .
  • Proteomics : Use affinity chromatography (biotinylated analogs) coupled with LC-MS/MS to identify binding partners in cell lysates .
  • Mutagenesis Studies : Introduce point mutations in suspected target enzymes (e.g., Phe→Ala in ATP-binding pockets) to disrupt compound binding .

Methodological Considerations

  • Synthetic Reproducibility : Document batch-specific variations (e.g., lot-to-lot differences in TBTU activity) .
  • Data Triangulation : Cross-validate spectral data with X-ray structures to avoid misinterpretation .
  • Biological Assay Design : Include positive controls (e.g., staurosporine for kinase inhibition) and assess cytotoxicity (MTT assay) to differentiate target-specific effects .

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